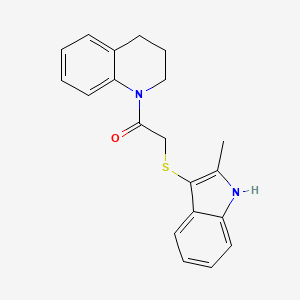
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone, also known as DMQD-Me, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce viral replication, and inhibit bacterial growth. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been reported to induce oxidative stress and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using analytical techniques. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone also exhibits potent activity against cancer cells, viruses, and bacteria. However, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone research. One potential direction is to investigate its use as a fluorescent probe for imaging studies. Another potential direction is to explore its potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone for therapeutic use.
Synthesemethoden
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone involves the reaction of 2-methyl-1H-indole-3-thiol with 3,4-dihydroquinoline-1(2H)-one in the presence of a catalyst. The product is then purified using column chromatography. This synthesis method has been reported in various scientific journals, and the purity of the compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been investigated for its potential use as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-20(16-9-3-4-10-17(16)21-14)24-13-19(23)22-12-6-8-15-7-2-5-11-18(15)22/h2-5,7,9-11,21H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJLWAXQAEOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

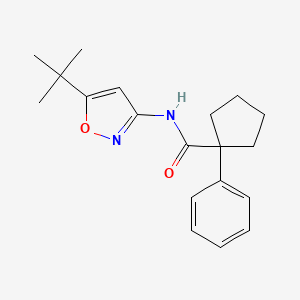
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B2709517.png)

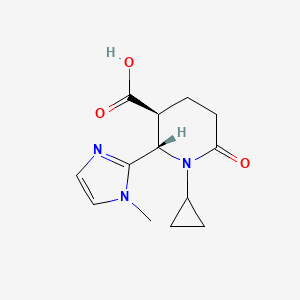



![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2709526.png)
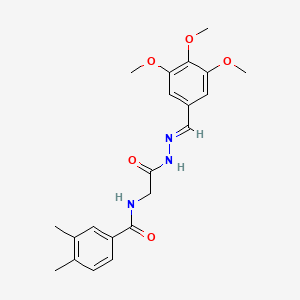
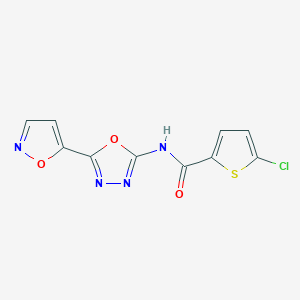
![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)
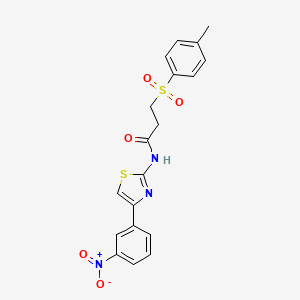

![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709536.png)